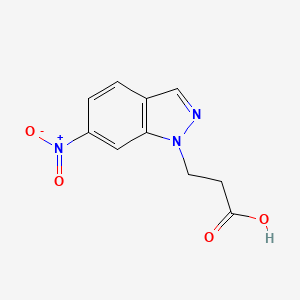

3-(6-nitro-1H-indazol-1-yl)propanoic acid

Description

Significance of Indazole Heterocycles in Synthetic Organic Chemistry

Indazole, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net Its structural rigidity and ability to participate in various non-covalent interactions make it an attractive core for the design of biologically active molecules. rsc.org Synthetic organic chemists have developed numerous methods for the construction and functionalization of the indazole nucleus, reflecting its importance as a versatile building block for complex molecular architectures. nih.gov The two nitrogen atoms within the pyrazole portion of the indazole ring can act as both hydrogen bond donors and acceptors, a crucial feature for molecular recognition at biological targets. acs.org

The synthesis of indazole derivatives can be challenging, particularly concerning the regioselective functionalization at the N-1 versus the N-2 position of the pyrazole ring. nih.gov This challenge has spurred the development of novel synthetic strategies and methodologies, enriching the toolkit of synthetic organic chemistry. researchgate.netnih.gov The stability of the 1H-indazole tautomer over the 2H-indazole form is a key consideration in these synthetic endeavors. google.com

Overview of the Indazole System as a Core Structure in Research Compounds

The indazole moiety is a central feature in a variety of compounds that have been subject to intensive research and development, leading to several approved pharmaceutical drugs. rsc.orggoogle.com These compounds span a wide range of therapeutic areas, demonstrating the versatility of the indazole scaffold. For instance, it forms the core of tyrosine kinase inhibitors used in oncology, such as Pazopanib and Axitinib. rsc.org This highlights the ability of the indazole structure to serve as an effective pharmacophore for interacting with enzyme active sites.

Table 1: Examples of Indazole-Containing Research Compounds and their Applications

| Compound Name | Core Structure Application | Primary Research Area |

| Pazopanib | Tyrosine Kinase Inhibitor | Oncology |

| Axitinib | Tyrosine Kinase Inhibitor | Oncology |

| Niraparib | PARP Inhibitor | Oncology |

| Benzydamine | Anti-inflammatory Agent | Inflammation |

| Granisetron | 5-HT3 Receptor Antagonist | Antiemetic |

Contextualization of Nitro-Substituted Indazoles in Chemical Inquiry

Academic research has demonstrated that nitro-substituted indazoles possess a distinct profile of biological activities. For example, various studies have explored 5-nitro and 6-nitroindazole (B21905) derivatives for their potential as anticancer, antitubercular, antifungal, and antileishmanial agents. nih.gov The position of the nitro group is critical in determining the specific biological effect. Research into 3-chloro-6-nitro-1H-indazole derivatives, for instance, has revealed promising antileishmanial activity. nih.gov The synthesis of these nitro-substituted analogues, often starting from commercially available nitroanilines or through regioselective nitration of the parent indazole, is a key focus of chemical inquiry.

Rationale for Focused Academic Research on the Chemical Compound: 3-(6-nitro-1H-indazol-1-yl)propanoic acid and its Analogues

The specific chemical structure of this compound represents a convergence of three key molecular components that are of significant interest in academic and pharmaceutical research. The rationale for its focused study is built upon the individual and combined potential of these components.

First, the 1H-indazole core serves as a proven and versatile scaffold with a history of success in bioactive compounds. nih.govrsc.org Second, the 6-nitro group is a powerful electronic modulator, known to impart specific biological activities to the indazole ring system, with related compounds showing potential in oncology and infectious diseases. nih.govnih.gov Third, the N-1 propanoic acid side chain is a common feature in drug design. This acidic functional group can enhance aqueous solubility and provides a handle for forming ionic interactions with biological targets, such as the basic residues (e.g., lysine, arginine) found in many enzyme active sites.

A significant hurdle in the study of this compound is its synthesis, specifically achieving the selective alkylation at the N-1 position of the 6-nitroindazole ring. nih.gov Research into selective N-1 alkylation of indazoles is an active area, as controlling the regioselectivity against the N-2 isomer is a non-trivial synthetic challenge. researchgate.netnih.gov

Therefore, focused academic research on this compound is driven by the following objectives:

To develop and optimize synthetic routes that allow for the regioselective N-1 alkylation of 6-nitroindazole.

To investigate the physicochemical properties of the target molecule, including its acidity, solubility, and stability.

To explore its potential biological activities, guided by the known pharmacology of other nitroindazole derivatives.

To use the compound and its analogues as molecular probes to understand structure-activity relationships (SAR), clarifying the specific contributions of the indazole core, the nitro-substituent, and the propanoic acid side chain to any observed biological effects.

In essence, this compound is a logically designed molecule that serves as a valuable target for both synthetic methodology development and exploratory biological screening.

Strategies for Constructing the 1H-Indazole Core

The formation of the 1H-indazole ring system can be achieved through several elegant and efficient chemical transformations. These methods can be broadly categorized into cyclization reactions, transition-metal-catalyzed processes, and reactions that hinge on the formation of the critical N-N bond.

Cyclization Reactions for Indazole Ring Formation

Cyclization reactions are a cornerstone of heterocyclic synthesis, and the construction of the 1H-indazole core is no exception. These methods often involve the formation of one or both rings of the indazole system from acyclic or monocyclic precursors.

One prominent strategy involves the [3 + 2] annulation of arynes with hydrazones. This approach allows for the construction of the pyrazole ring onto a benzene precursor. Depending on the reaction conditions and the nature of the hydrazone (e.g., N-tosylhydrazones or N-aryl/alkylhydrazones), a variety of substituted indazoles can be synthesized organic-chemistry.org. Another versatile method is the 1,3-dipolar cycloaddition between α-substituted α-diazomethylphosphonates and arynes, which efficiently yields 3-substituted 1H-indazoles organic-chemistry.org.

Furthermore, intramolecular cyclization of suitably functionalized aromatic compounds is a widely used tactic. For instance, the reductive cyclization of o-nitrobenzylidene amines, often facilitated by reagents like triethyl phosphite under microwave irradiation, provides a direct route to 2-substituted-2H-indazoles, which can be precursors to 1H-indazoles nih.gov. Similarly, the intramolecular amination of 1-aryl-2-(2-nitrobenzylidene)hydrazines in the presence of a base like potassium tert-butoxide leads to the formation of 1-aryl-1H-indazole derivatives organic-chemistry.org.

A classic and enduring method is the Davis-Beirut reaction, which is instrumental in the synthesis of 2H-indazoles and can be adapted for 1H-indazole synthesis nih.gov. This reaction typically involves the base-mediated in situ conversion of an o-nitrobenzyl alcohol to an o-nitrosobenzaldehyde, which then undergoes condensation and cyclization.

The following table summarizes key cyclization strategies for the synthesis of the 1H-indazole core.

| Cyclization Strategy | Key Reactants | Product Type | Reference |

| [3 + 2] Annulation | Arynes and Hydrazones | Substituted 1H-Indazoles | organic-chemistry.org |

| 1,3-Dipolar Cycloaddition | α-Diazomethylphosphonates and Arynes | 3-Substituted 1H-Indazoles | organic-chemistry.org |

| Reductive Cyclization | o-Nitrobenzylidene Amines | 2-Substituted-2H-Indazoles | nih.gov |

| Intramolecular Amination | 1-Aryl-2-(2-nitrobenzylidene)hydrazines | 1-Aryl-1H-Indazoles | organic-chemistry.org |

Transition-Metal-Catalyzed Annulation and C-H Activation Approaches

In recent years, transition-metal catalysis has emerged as a powerful tool for the efficient and atom-economical synthesis of complex organic molecules, including 1H-indazole derivatives. These methods often involve the strategic activation of otherwise inert C-H bonds, enabling novel bond formations and ring closures.

Rhodium-catalyzed reactions have been particularly prominent in this area. For example, a Rh(III)/Cu(II)-catalyzed sequential C–H bond activation and intramolecular cascade annulation of ethyl benzimidates and nitrosobenzenes provides a facile route to 1H-indazoles nih.gov. This transformation proceeds through the formation of a rhodacycle intermediate, followed by migratory insertion and subsequent cyclization nih.gov. Another innovative approach involves the Rh(III)-catalyzed double C–H activation and C–H/C–H cross-coupling of aldehyde phenylhydrazones, leading to functionalized 1H-indazoles rsc.orgresearchgate.net.

Palladium catalysis has also been extensively utilized. For instance, palladium-catalyzed intramolecular C-N bond formation of o-alkyne azoarenes is a known method for indazole synthesis. Similarly, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions can be employed for the C-3 functionalization of the indazole ring, starting from a pre-formed 3-iodo-1H-indazole mdpi.com.

Copper-catalyzed reactions offer a cost-effective alternative. A notable example is the Cu(OAc)2-mediated N-N bond formation, where ketimine species derived from o-aminobenzonitriles and organometallic reagents undergo cyclization in the presence of oxygen as the sole oxidant to yield 1H-indazoles nih.gov.

The table below highlights selected transition-metal-catalyzed approaches to 1H-indazoles.

| Catalyst System | Reaction Type | Key Reactants | Product Type | Reference |

| Rh(III)/Cu(II) | C-H Activation/Annulation | Ethyl Benzimidates and Nitrosobenzenes | 1H-Indazoles | nih.gov |

| Rh(III) | Double C-H Activation | Aldehyde Phenylhydrazones | Functionalized 1H-Indazoles | rsc.orgresearchgate.net |

| Palladium | Intramolecular C-N Coupling | o-Alkyne Azoarenes | 1H-Indazoles | nih.gov |

| Copper(II) Acetate | Oxidative N-N Bond Formation | o-Aminobenzonitriles and Organometallic Reagents | 1H-Indazoles | nih.gov |

N-N Bond Forming Reactions in Indazole Synthesis

The formation of the nitrogen-nitrogen bond is a critical step in many indazole syntheses. These reactions can be either intramolecular or intermolecular and often involve oxidative or reductive processes.

A significant advancement in this area is the N-N bond-forming oxidative cyclization of readily available 2-aminomethyl-phenylamines organic-chemistry.org. This method provides access to all three tautomeric forms of indazoles and is particularly useful for synthesizing 2-substituted 2H-indazoles, which are valuable in drug design organic-chemistry.org. The proposed mechanism involves the oxidation of the anilinic nitrogen to a nitroso compound, followed by a nucleophilic addition and cyclization cascade organic-chemistry.org.

Another strategy involves the base-mediated condensation of 3-amino-3-(2-nitroaryl)propanoic acids researchgate.netwhiterose.ac.uk. This novel cascade reaction leads to the formation of indazole acetic acid scaffolds through N-N bond formation researchgate.netwhiterose.ac.uk. The reaction tolerates a range of functional groups and provides access to unsubstituted, hydroxy, and alkoxy indazole acetic acid derivatives by varying the nucleophile/solvent system researchgate.netwhiterose.ac.uk.

The following table summarizes key N-N bond forming reactions for indazole synthesis.

| Reaction Type | Key Reactants | Product Type | Reference |

| Oxidative Cyclization | 2-Aminomethyl-phenylamines | 1H-, 2H-, and 3H-Indazoles | organic-chemistry.org |

| Base-Mediated Condensation | 3-Amino-3-(2-nitroaryl)propanoic Acids | Indazole Acetic Acids | researchgate.netwhiterose.ac.uk |

Regioselective Introduction of the Nitro Group at Position 6 of the 1H-Indazole Nucleus

The introduction of a nitro group at the C6 position of the 1H-indazole ring is a key transformation for accessing compounds such as this compound. Achieving regioselectivity in this electrophilic aromatic substitution can be challenging due to the presence of multiple reactive sites on the indazole nucleus. Both direct and indirect nitration strategies have been developed to address this challenge.

Direct Nitration Strategies

Direct nitration involves the treatment of a pre-formed 1H-indazole derivative with a nitrating agent. The regioselectivity of this reaction is highly dependent on the reaction conditions and the substituents already present on the indazole ring.

A common method for the direct nitration of indazoles is the use of a mixed acid system, typically a combination of nitric acid and sulfuric acid. For example, the direct nitration of 3-methylindazole using a nitric acid/sulfuric acid mixture under low-temperature conditions (0–5°C) has been reported to yield 3-methyl-6-nitro-1H-indazole liskonchem.com. It is crucial to strictly control the temperature and the ratio of the acids to minimize the formation of unwanted nitrated by-products liskonchem.com.

The following table provides an example of a direct nitration strategy.

| Substrate | Nitrating Agent | Product | Key Conditions | Reference |

| 3-Methylindazole | HNO₃/H₂SO₄ | 3-Methyl-6-nitro-1H-indazole | 0–5°C | liskonchem.com |

Indirect Nitration Approaches for Positional Selectivity

Indirect nitration methods offer an alternative route to achieve high regioselectivity by introducing the nitro group to a precursor molecule before the formation of the indazole ring. This approach often provides better control over the position of nitration.

One such strategy involves the synthesis of 3-methyl-6-nitro-1H-indazole starting from 2-ethyl-5-nitroaniline chemicalbook.comvnu.edu.vn. In this multi-step synthesis, the nitro group is already present on the aniline precursor at the desired position. The indazole ring is then constructed through a diazotization reaction followed by ring closure chemicalbook.comvnu.edu.vn. This method circumvents the potential for isomeric mixtures that can arise from the direct nitration of the indazole core.

Another indirect approach involves the functionalization of the indazole framework prior to nitration. By introducing a directing group, it is possible to guide the incoming nitro group to the desired position. Subsequently, the directing group can be removed or modified as needed.

The table below outlines an example of an indirect nitration approach.

| Starting Material | Key Transformation | Product | Advantage | Reference |

| 2-Ethyl-5-nitroaniline | Diazotization and Ring Closure | 3-Methyl-6-nitro-1H-indazole | High Regioselectivity | chemicalbook.comvnu.edu.vn |

An in-depth analysis of the synthetic routes leading to this compound and its analogues reveals a landscape of strategic chemical transformations. The construction of this molecule and its derivatives hinges on the effective formation of the 1H-indazole core and the precise introduction of the propanoic acid side chain at the N1 position. Further structural diversity is achieved through the modification of both the side chain and the indazole ring itself.

Structure

3D Structure

Properties

IUPAC Name |

3-(6-nitroindazol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O4/c14-10(15)3-4-12-9-5-8(13(16)17)2-1-7(9)6-11-12/h1-2,5-6H,3-4H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXHLCFYVXHTHSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])N(N=C2)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of the Chemical Compound and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

The ¹H NMR spectrum is instrumental in identifying the number and connectivity of protons within a molecule. For derivatives of 6-nitro-1H-indazole, the aromatic protons of the indazole ring typically appear in the downfield region, influenced by the electron-withdrawing nature of the nitro group and the heterocyclic ring system. scielo.br The protons of the propanoic acid side chain at the N1 position are expected in the upfield region.

A representative ¹H NMR analysis for a related 1-substituted 6-nitro-1H-indazole would exhibit characteristic signals. For instance, the signal for the CH₂ group adjacent to the indazole nitrogen would likely appear as a triplet, while the CH₂ group adjacent to the carboxylic acid would also be a triplet. The aromatic protons would present as doublets or singlets depending on their substitution pattern.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-(6-nitro-1H-indazol-1-yl)propanoic acid

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 (indazole) | ~8.2 | s |

| H-7 (indazole) | ~8.0 | d |

| H-5 (indazole) | ~7.8 | d |

| H-4 (indazole) | ~7.5 | t |

| -CH₂- (adjacent to indazole) | ~4.5 | t |

| -CH₂- (adjacent to COOH) | ~2.9 | t |

| -COOH | ~12.0 | br s |

Note: Predicted values are based on the analysis of similar nitroindazole structures and general principles of NMR spectroscopy. Actual values may vary.

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides insight into the carbon framework of the molecule. The carbons of the aromatic indazole ring are expected to resonate in the downfield region of the spectrum, with the carbon bearing the nitro group and the carbons of the pyrazole (B372694) ring showing distinct chemical shifts. The carbonyl carbon of the propanoic acid moiety will be observed at the most downfield position. For related 6-nitro-1H-indazole derivatives, characteristic signals for the indazole ring carbons and the substituent carbons have been reported. scielo.br

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic acid) | ~175 |

| C-6 (indazole, attached to NO₂) | ~145 |

| C-7a (indazole bridgehead) | ~140 |

| C-3a (indazole bridgehead) | ~125 |

| C-3 (indazole) | ~135 |

| C-7 (indazole) | ~122 |

| C-5 (indazole) | ~120 |

| C-4 (indazole) | ~110 |

| -CH₂- (adjacent to indazole) | ~48 |

| -CH₂- (adjacent to COOH) | ~34 |

Note: Predicted values are based on the analysis of similar nitroindazole structures and general principles of NMR spectroscopy. Actual values may vary.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, advanced 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons, for instance, confirming the connectivity of the two methylene (B1212753) groups in the propanoic acid side chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. For this compound, HMBC would be vital to confirm the attachment of the propanoic acid side chain to the N1 position of the indazole ring by observing correlations between the methylene protons and the carbons of the indazole core.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous verification of its molecular formula. For this compound (C₁₀H₉N₃O₄), the expected exact mass can be calculated. Experimental determination of the mass with high accuracy (typically to within 5 ppm) provides strong evidence for the proposed elemental composition. Various ionization techniques, such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB), can be employed. scielo.br

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₉N₃O₄ |

| Calculated Exact Mass | 235.0593 |

| Expected Ion (e.g., [M+H]⁺) | 236.0671 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation at characteristic frequencies. The IR spectrum of this compound would be expected to show distinct absorption bands corresponding to the various functional moieties present. Analysis of related nitroaromatic compounds and carboxylic acids provides a basis for these assignments.

Key expected vibrational frequencies include:

O-H stretch: A broad band in the region of 3300-2500 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.

C=O stretch: A strong, sharp absorption band around 1700 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.

N-O stretch (nitro group): Two strong absorption bands are expected for the asymmetric and symmetric stretching of the nitro group, typically appearing around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

C=C and C=N stretches: Aromatic ring stretching vibrations are expected in the 1600-1450 cm⁻¹ region.

C-H stretches: Aromatic and aliphatic C-H stretching vibrations would be observed above and below 3000 cm⁻¹, respectively.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic acid) | 3300-2500 | Broad, Strong |

| C-H (Aromatic) | 3100-3000 | Medium |

| C-H (Aliphatic) | 3000-2850 | Medium |

| C=O (Carboxylic acid) | ~1700 | Strong, Sharp |

| C=C/C=N (Aromatic ring) | 1600-1450 | Medium-Strong |

| N-O (Nitro, asymmetric) | 1550-1500 | Strong |

| N-O (Nitro, symmetric) | 1350-1300 | Strong |

X-ray Crystallography for Solid-State Structural Determination

Conformation and Tautomeric Forms

The structural characteristics of this compound are defined by the conformational flexibility of the propanoic acid side chain and the potential for tautomerism within the indazole ring system.

Tautomerism: The indazole ring can theoretically exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the nitrogen atoms of the pyrazole ring. For indazole and its derivatives, the 1H-tautomer, which maintains a benzenoid structure, is generally considered to be thermodynamically more stable than the 2H-tautomer with a quinonoid structure. nih.govresearchgate.net Theoretical calculations on the parent indazole molecule indicate that the 1H-tautomer is more stable by approximately 15 kJ·mol⁻¹. nih.govresearchgate.net This energetic preference for the 1H form is a common feature among indazole derivatives. nih.gov Therefore, this compound is expected to predominantly exist as the 1H-tautomer, with the propanoic acid group attached to the N1 position.

The planarity of the indazole moiety itself is a consistent feature in related nitroindazole derivatives. For example, in 3-(4-methylphenyl)-6-nitro-1H-indazole, the indazole core is nearly planar. nih.gov It is reasonable to expect a similar planar geometry for the bicyclic ring system in this compound. The nitro group at the 6-position is typically found to be slightly twisted out of the plane of the indazole ring. nih.gov

A summary of the expected structural features is presented in the table below.

| Feature | Predicted Characteristic | Basis for Prediction |

| Predominant Tautomer | 1H-indazole | Higher thermodynamic stability of the benzenoid form over the quinonoid form. nih.govresearchgate.net |

| Indazole Ring Geometry | Essentially planar | Observations from crystallographic studies of analogous nitroindazole compounds. nih.gov |

| Propanoic Acid Chain | Conformationally flexible | Rotational freedom around single bonds and observations of varied substituent orientations in similar crystal structures. researchgate.net |

| Nitro Group Orientation | Slightly twisted relative to the indazole plane | Common finding in the crystal structures of nitro-substituted indazoles. nih.gov |

Supramolecular Interactions in the Crystal Lattice

The arrangement of molecules in the solid state is dictated by a variety of non-covalent interactions, which collectively determine the crystal packing. For this compound, the key functional groups—the carboxylic acid, the nitro group, and the aromatic indazole system—are all expected to play significant roles in directing the supramolecular assembly.

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. In the solid state, carboxylic acids commonly form dimeric structures through a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. mdpi.comlibretexts.org Alternatively, they can form catemeric chain structures. acs.org The presence of the indazole ring, specifically the pyridine-like N2 atom, introduces an additional hydrogen bond acceptor site. In the crystal structure of indazol-2-yl-acetic acid, a different isomer, O-H···N intermolecular hydrogen bonds are observed. nih.gov This indicates the potential for varied and robust hydrogen bonding networks in the crystal lattice of the title compound.

π-Stacking Interactions: The planar aromatic indazole core is capable of engaging in π-π stacking interactions. In the crystal structure of the analogue 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole, slipped π-stacking of the indazole units is a key feature of the crystal packing. researchgate.net This type of interaction is common for planar aromatic systems and contributes significantly to the stability of the crystal lattice.

Other Weak Interactions: The nitro group, while a poor hydrogen bond acceptor, plays a crucial role in the crystal packing through its participation in other types of weak interactions. researchgate.net C-H···O hydrogen bonds involving the nitro oxygen atoms and hydrogen atoms from the aromatic ring or the propanoic acid chain are anticipated. Such interactions are observed in the crystal packing of 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole. researchgate.net Additionally, dipole-dipole interactions involving the highly polar nitro group can further influence the molecular arrangement. researchgate.net

The potential supramolecular interactions are summarized in the interactive table below.

| Interaction Type | Participating Functional Groups | Expected Role in Crystal Packing |

| Strong Hydrogen Bonding | Carboxylic acid (O-H···O) | Formation of dimers or catemeric chains, a primary organizing force. mdpi.comacs.org |

| Hydrogen Bonding | Carboxylic acid (O-H) and Indazole (N2) | Potential for forming alternative hydrogen-bonded networks. nih.gov |

| π-π Stacking | Indazole aromatic rings | Stabilization of the crystal lattice through parallel displaced or face-to-face arrangements. researchgate.net |

| Weak C-H···O Hydrogen Bonding | C-H donors and Nitro/Carboxyl oxygen acceptors | Formation of extended networks linking the primary hydrogen-bonded motifs. researchgate.netresearchgate.net |

| Dipole-Dipole Interactions | Nitro group | Contribution to the overall electrostatic balance and packing efficiency. researchgate.net |

Investigation of Biological Activities and Molecular Interactions of Indazole Derivatives, Relevant to the Chemical Compound in Vitro and in Silico Studies Only

Enzyme Inhibition Studies (in vitro)

The indazole core structure is recognized as a "hinge-binding" motif in many kinase inhibitors. While specific inhibitory data for 3-(6-nitro-1H-indazol-1-yl)propanoic acid against PI3K, FGFR, ALK, or CDK1 is not detailed, related indazole structures have been developed as potent inhibitors of other kinases.

A recent study focused on designing and synthesizing novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication. nih.gov Through structural modification and optimization, compounds with exceptionally high inhibitory activity were identified. In vitro enzyme activity assays demonstrated that several derivatives were highly effective, with compound K22 showing an IC₅₀ value of just 0.1 nM against PLK4. nih.gov This compound also demonstrated significant anti-proliferative efficacy against MCF-7 breast cancer cells. nih.gov

| Compound | Target Enzyme | IC₅₀ (nM) |

| K17 | PLK4 | 0.3 |

| K22 | PLK4 | 0.1 |

Table 2: In Vitro Inhibitory Activity of N-(1H-indazol-6-yl)benzenesulfonamide Derivatives against PLK4. nih.gov

These findings underscore the potential of the indazole scaffold, including the 6-substituted indazole core, as a foundation for developing potent kinase inhibitors. nih.gov

Derivatives of indazole have been investigated for their ability to inhibit nitric oxide synthase (NOS), an enzyme with constitutive (cNOS) and inducible (iNOS) isoforms. One study specifically evaluated the inhibitory effects of 6-nitroindazole (B21905) on citrulline formation by both enzyme types. nih.gov

The results showed that 6-nitroindazole reversibly inhibits both isoforms, with a significantly higher potency against the Ca²⁺-calmodulin-dependent cNOS from bovine brain compared to the inducible isoform from murine macrophages. nih.gov The inhibition of the brain cNOS by 6-nitroindazole was found to be competitive with respect to both the arginine substrate and the (6R)-5,6,7,8-tetrahydrobiopterin cofactor. nih.gov For the macrophage iNOS, the inhibition was noncompetitive versus arginine but competitive versus the tetrahydrobiopterin (B1682763) cofactor. nih.gov These findings suggest that the indazole derivative exerts its inhibitory action by interacting with the heme-iron component of the enzyme. nih.gov

| Enzyme Source | NOS Isoform | Inhibitor | IC₅₀ |

| Bovine Brain | Constitutive (CaM-dependent) | 6-Nitroindazole | 40 µM |

| Murine Macrophages (264.7 cell line) | Inducible (IFN-γ/LPS) | 6-Nitroindazole | 56 µM |

Table 3: In Vitro Inhibition of Nitric Oxide Synthase Isoforms by 6-Nitroindazole. nih.gov

Other Relevant Enzyme Targets (e.g., Urease)

Indazole derivatives, particularly those bearing a nitro group, have been a subject of interest for their potential as enzyme inhibitors. The electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the indazole scaffold, potentially enhancing its interaction with enzyme active sites. nih.gov

In vitro studies on various heterocyclic compounds have demonstrated that structural features, such as the presence of a nitro group, can confer potent urease inhibitory activity. nih.gov Urease, a nickel-containing metalloenzyme, is a crucial enzyme in certain pathogenic bacteria and fungi. mdpi.com Its inhibition is a key strategy in the management of conditions like peptic ulcers caused by Helicobacter pylori. While specific IC50 values for this compound are not extensively documented in publicly available literature, structure-activity relationship (SAR) studies of analogous compounds suggest that the 6-nitroindazole moiety is a promising pharmacophore for urease inhibition. nih.govnih.gov For instance, studies on other nitro-containing heterocyclic compounds have reported significant urease inhibitory potential, with some derivatives showing activity comparable to or greater than the standard inhibitor, thiourea. nih.gov

In silico molecular docking studies on related indazole and nitroaromatic compounds have provided insights into the potential binding modes within the urease active site. These studies often reveal key interactions with the nickel ions and surrounding amino acid residues, which are crucial for the catalytic activity of the enzyme. researchgate.net The propanoic acid side chain of this compound could also play a role in the binding, potentially forming hydrogen bonds or other interactions with the enzyme.

Cellular Pathway Modulation and Mechanisms of Action (in vitro)

Cell Proliferation Inhibition and Growth Arrest

The antiproliferative activity of 6-nitroindazole derivatives has been demonstrated in various cancer cell lines. Research has shown that certain 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives exhibit notable inhibitory effects on cell growth. mdpi.com For example, specific derivatives have shown IC50 values in the low micromolar range against the NCI-H460 lung carcinoma cell line. mdpi.com

Table 1: Antiproliferative Activity of Selected 6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole Derivatives against NCI-H460 Cells mdpi.com

| Compound | IC50 (µM) |

| 11a | 5 - 15 |

| 11b | 5 - 15 |

| 12a | 5 - 15 |

| 12b | 5 - 15 |

While the above data pertains to more complex derivatives, it highlights the potential of the 6-nitroindazole scaffold in inhibiting cancer cell proliferation. Other studies on 3-amino-N-phenyl-1H-indazole-1-carboxamides have also reported significant growth inhibition, with some compounds showing GI50 values in the sub-micromolar to low micromolar range across a panel of cancer cell lines. nih.gov These compounds were found to induce a block in the G0-G1 phase of the cell cycle, suggesting a mechanism of growth arrest. nih.gov

Apoptosis Induction

Indazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. In vitro studies have revealed that treatment with certain indazole compounds leads to characteristic morphological changes associated with apoptosis, such as cell shrinkage and the formation of apoptotic bodies. nih.gov The induction of apoptosis is a key mechanism for many anticancer agents. While direct evidence for apoptosis induction by this compound is limited, related 3-amino-1H-indazole derivatives have been shown to induce apoptosis in HGC-27 cells. nih.gov This is often accompanied by cell cycle arrest, typically in the G2/M phase. nih.govnih.gov The process of apoptosis is complex and can be initiated through various cellular signals, ultimately leading to the activation of caspases, a family of proteases that execute the apoptotic program.

Modulation of Intracellular Signaling Pathways (e.g., PI3K/AKT/mTOR, ROS, Mitochondrial Membrane Potential, EMT)

The anticancer effects of indazole derivatives are often linked to their ability to modulate key intracellular signaling pathways that control cell survival, proliferation, and death.

PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer, promoting cell growth and survival. nih.gov A study on a series of 3-amino-1H-indazole derivatives demonstrated their ability to inhibit this pathway. One particular compound, W24, exhibited broad-spectrum antiproliferative activity and was found to induce G2/M cell cycle arrest and apoptosis in HGC-27 cells through the regulation of this pathway. nih.gov

Reactive Oxygen Species (ROS): The 6-nitroindazole scaffold suggests a potential role in modulating intracellular reactive oxygen species (ROS) levels. Nitroaromatic compounds can undergo metabolic reduction, which can lead to the generation of ROS. mdpi.com Cancer cells often have a higher basal level of ROS compared to normal cells, making them more susceptible to agents that further increase oxidative stress. nih.gov Elevated ROS can damage cellular components and trigger apoptotic cell death. mdpi.com Studies on 6-nitroindazole have shown its ability to scavenge free radicals, indicating a complex role in redox modulation. nih.gov

Mitochondrial Membrane Potential: The mitochondrion is a key organelle in the regulation of apoptosis. A change in the mitochondrial membrane potential (ΔΨm) is often an early event in the apoptotic cascade. nih.gov Research on 3-amino-1H-indazole derivatives has shown that they can induce changes in the mitochondrial membrane potential in HGC-27 cells, suggesting the involvement of the intrinsic apoptotic pathway. nih.gov

Epithelial-Mesenchymal Transition (EMT): EMT is a cellular process that allows epithelial cells to acquire mesenchymal characteristics, which is associated with cancer cell migration, invasion, and drug resistance. nih.govescholarship.org Indazole-derived imidazoles have been identified as dual ALK5/p38α MAP kinase inhibitors that can suppress TGF-β-induced EMT in U87MG glioma cells. nih.gov This suggests that the indazole scaffold can be a valuable template for developing agents that can inhibit cancer metastasis by targeting EMT-related pathways.

Role of the Chemical Compound and Analogues in Chemical Biology and Material Science

Applications as Building Blocks in Complex Organic Synthesis

The 6-nitroindazole (B21905) moiety, the core of 3-(6-nitro-1H-indazol-1-yl)propanoic acid, serves as a versatile starting material for the synthesis of more elaborate molecular architectures. The presence of the nitro group and the reactive positions on the indazole ring allow for a variety of chemical transformations. For instance, 6-nitroindazole can be readily functionalized at the N1 position, as demonstrated by the synthesis of N1-alkylated derivatives. rsc.org The propanoic acid side chain in this compound offers an additional handle for chemical modifications, such as amidation or esterification, further expanding its synthetic utility.

The reactivity of the 6-nitroindazole core is highlighted by its use in cycloaddition reactions. For example, it has been used to synthesize novel heterocyclic systems containing isoxazoline, 1,2,3-triazole, or isoxazole (B147169) moieties linked to the 6-nitroindazole core. nih.gov These reactions demonstrate the potential of 6-nitroindazole derivatives to serve as precursors for a diverse range of complex organic molecules with potential biological activities.

Furthermore, the nitro group itself can be a key functional group for synthetic transformations. It can be reduced to an amino group, which can then undergo a variety of reactions, including diazotization followed by displacement with various nucleophiles. This allows for the introduction of a wide range of substituents at the 6-position of the indazole ring. google.com The C3 position of the indazole ring can also be functionalized, for example, through iodination followed by cross-coupling reactions like the Suzuki or Heck reactions. google.com These synthetic strategies underscore the value of 6-nitroindazole derivatives as versatile building blocks in the construction of complex and functionally diverse organic compounds.

Development of Molecular Probes and Chemical Tools

Nitroindazole derivatives have shown significant promise in the development of molecular probes and chemical tools for studying biological systems. The unique electronic and photophysical properties of the nitroaromatic system can be harnessed for the design of probes with specific functionalities. For instance, an acyclic 5-nitroindazole (B105863) nucleoside analogue has been successfully developed as a "universal base" for use in DNA probes. oup.comnih.gov This analogue exhibits the ability to pair with all four natural DNA bases with relatively little discrimination, making it a valuable tool for genetic analysis and diagnostics. oup.comnih.gov

Another notable example is 7-nitroindazole, which is a selective inhibitor of brain nitric oxide synthase (NOS). biotium.com This property has made it a widely used chemical tool for studying the physiological and pathological roles of nitric oxide in the brain. biotium.com While these examples relate to isomers of 6-nitroindazole, they highlight the potential of the nitroindazole scaffold in the design of molecular probes. The propanoic acid side chain of this compound could be utilized to conjugate the nitroindazole core to other molecules, such as fluorescent dyes or affinity tags, to create more sophisticated probes for biological imaging or target identification. The development of such tools could aid in advancing our understanding of complex biological processes. nih.gov

Research into Non-Biological Applications (e.g., Corrosion Inhibition)

Beyond its applications in the life sciences, the indazole scaffold and its derivatives have been investigated for their potential in material science, particularly in the area of corrosion inhibition. A patent has described the use of indazole derivatives for protecting metallic materials from corrosion. The mechanism of action is believed to involve the adsorption of the indazole molecules onto the metal surface, forming a protective layer that inhibits the corrosion process. The presence of heteroatoms (nitrogen) and the aromatic system in the indazole ring are thought to play a crucial role in this adsorption process. While the specific compound this compound is not explicitly mentioned, the general class of indazole derivatives shows promise in this non-biological application. The propanoic acid group could potentially enhance the solubility and adhesion of the molecule to metal surfaces, making it an interesting candidate for further investigation in this field.

Bioisosteric Replacements in Scaffold Design

In the realm of medicinal chemistry, the indazole ring is recognized as a valuable bioisostere for other aromatic and heterocyclic systems, such as benzimidazole (B57391) and indole. This means that the indazole scaffold can often replace these other groups in a drug molecule without significantly altering its biological activity, while potentially improving other properties like metabolic stability or selectivity. The 6-nitroindazole moiety has been incorporated into various molecular scaffolds to design novel therapeutic agents.

For example, a series of 6-substituted aminoindazole derivatives were designed and synthesized as potential anticancer agents. rsc.org In this study, the 6-nitroindazole was a key intermediate that was subsequently reduced to the corresponding amine and further functionalized. rsc.org Similarly, 5-nitroindazole derivatives have been utilized in the structure-based design of inhibitors for Unc-51-Like Kinase 1 (ULK1), a key regulator of autophagy, which is a cellular process implicated in cancer. nih.gov The nitroindazole core served as a crucial scaffold for the development of potent and selective inhibitors. nih.gov

The use of the indazole scaffold is also exemplified in the synthesis of thiazolidine (B150603) derivatives linked to 6-nitroindazole, which have been screened for various biological activities. arcjournals.orgresearchgate.net These studies highlight a common strategy in drug discovery where the indazole nucleus is used as a core structure to be decorated with different functional groups to optimize biological activity. The compound this compound, with its specific substitution pattern, represents a scaffold that can be further elaborated to explore new chemical space in the search for novel therapeutic agents.

Future Research Directions and Unexplored Avenues for the Chemical Compound

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Future research should prioritize the development of more efficient and environmentally sustainable methods for synthesizing 3-(6-nitro-1H-indazol-1-yl)propanoic acid. Current synthetic strategies for similar nitro-indazole compounds often rely on traditional methods such as the direct nitration of an indazole precursor. nih.gov While effective, these methods can suffer from drawbacks like the use of harsh acidic conditions, the formation of regioisomeric byproducts, and challenges in purification. nih.gov

Prospective synthetic routes could explore:

Catalytic Nitration: Investigating the use of solid acid catalysts or milder nitrating agents could reduce reliance on corrosive mixed acids (sulfuric and nitric acid), thereby minimizing waste and improving safety.

Flow Chemistry: Transitioning the synthesis to a continuous flow process could offer superior control over reaction parameters such as temperature and mixing, potentially leading to higher yields, improved purity, and safer handling of nitration reactions.

Green Solvents: The exploration of biodegradable or recyclable solvents in place of traditional organic solvents would significantly enhance the environmental profile of the synthesis.

These modern synthetic approaches promise not only to make the production of this compound more practical but also to align its synthesis with the principles of green chemistry.

Advanced Mechanistic Studies of its Formation and Reactivity

A deep understanding of the reaction mechanisms governing the formation and reactivity of this compound is crucial for optimizing its synthesis and predicting its behavior. Future work should move beyond presumptive mechanisms to detailed investigations.

Key areas for mechanistic study include:

Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods can elucidate the transition states and reaction pathways involved in the N-alkylation of the 6-nitroindazole (B21905) core with a propanoic acid side-chain precursor. Such studies can also predict the regioselectivity of nitration on the indazole ring.

Kinetic Analysis: Performing detailed kinetic studies of the key synthetic steps will help identify rate-determining steps and provide quantitative data to optimize reaction conditions for maximum yield and minimal reaction time.

Spectroscopic Interrogation: Utilizing in-situ spectroscopic techniques, such as ReactIR (Infrared Spectroscopy) or process NMR (Nuclear Magnetic Resonance), can allow for real-time monitoring of reaction intermediates, providing direct evidence for proposed mechanistic pathways.

Reactivity Profiling: Systematically studying the reactivity of the nitro group (e.g., reduction to an amino group) and the carboxylic acid (e.g., esterification, amidation) will be essential for understanding how this compound can be used as a versatile building block for more complex molecules.

These advanced studies will provide the fundamental knowledge needed to control the synthesis and subsequent chemical transformations of the compound with high precision.

Exploration of Undiscovered Biological Activities (in vitro and in silico)

The indazole nucleus is a well-established pharmacophore present in a wide array of compounds with diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiprotozoal properties. nih.govnih.gov The presence of a nitro group can further enhance or modulate these activities. nih.govacs.org Consequently, a significant and unexplored avenue of research is the systematic screening of this compound for a range of biological effects.

Future research should focus on:

In Vitro Screening: A broad-based screening approach against various cell lines and microbial strains is warranted.

Anticancer Activity: Evaluation against a panel of human cancer cell lines (e.g., breast, lung, colon) could reveal antiproliferative effects. researchgate.netacs.org

Antimicrobial Activity: Testing against pathogenic bacteria and fungi would explore its potential as an anti-infective agent. acs.org

Anti-inflammatory Activity: Assays measuring the inhibition of inflammatory mediators like TNF-α or cyclooxygenase (COX) enzymes could identify anti-inflammatory potential. nih.govnih.gov

Antiprotozoal Activity: Given that nitro-heterocycles are effective against parasites like Leishmania and Trypanosoma cruzi, screening for such activities is a logical step. doi.orgnih.govahajournals.org

In Silico Modeling: Computational methods can guide and prioritize in vitro studies.

Molecular Docking: Docking studies can predict the binding affinity of the compound to the active sites of various enzymes and receptors known to be involved in disease pathways. doi.orgresearchgate.net

QSAR (Quantitative Structure-Activity Relationship): By comparing the structure of this compound with other known active indazoles, QSAR models can predict its potential biological activities and guide the design of more potent derivatives. frontiersin.org

ADMET Prediction: In silico tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule, providing an early assessment of its drug-likeness.

The data below summarizes the established biological activities of related nitro-indazole scaffolds, suggesting potential areas for investigation for this compound.

| Biological Activity | Tested Scaffold | Key Findings | Reference |

|---|---|---|---|

| Antileishmanial | 3-chloro-6-nitro-1H-indazole derivatives | Some derivatives exhibited strong to moderate activity against L. infantum. | doi.org |

| Anticancer | 5-nitroindazole (B105863) derivatives | Showed moderate antineoplastic activity against TK-10 and HT-29 cell lines. | nih.gov |

| Antimicrobial | 6-nitro-1H-indazole derivatives | Synthesized azetidinones showed antibacterial and antifungal activities. | acs.org |

| Anti-inflammatory | 6-nitroindazole | Exhibited antioxidant activity and inhibited lipid peroxidation, though TNF-α inhibition was modest. | nih.gov |

| Antitubercular | 6-nitro-1H-indazole derivatives | Screened compounds showed acceptable in vitro antitubercular activity. | acs.org |

| Trypanocidal | 5-nitroindazolin-3-one derivatives | The nitro group was found to be crucial for generating reactive oxygen species against T. cruzi. | ahajournals.org |

Integration with Emerging Research Methodologies

To accelerate the research and development process for this compound, future studies should integrate cutting-edge methodologies from both chemistry and biology.

AI-Driven Synthesis Planning: The use of Artificial Intelligence (AI) and machine learning in chemical synthesis is a rapidly advancing field. frontiersin.org Computer-Aided Synthesis Planning (CASP) tools can analyze vast reaction databases to propose novel and efficient retrosynthetic routes for this compound and its derivatives. cd-genomics.comnih.gov These platforms can identify optimal reaction conditions, predict potential side products, and even suggest routes that maximize sustainability, thereby reducing the empirical effort required in the lab. almaden.ionih.gov

Advanced Single-Cell Analysis in Biological Studies: When evaluating the biological effects of a compound, traditional bulk assays provide an average response from a population of cells, which can mask important heterogeneous responses. Advanced single-cell analysis techniques offer unprecedented resolution to understand a compound's mechanism of action. frontiersin.orgacs.org

Single-Cell RNA Sequencing (scRNA-seq): This technology can reveal how this compound alters gene expression in individual cells within a heterogeneous population (e.g., a tumor). doi.org This allows for the identification of specific cell types that are most sensitive to the compound and the elucidation of the precise molecular pathways being affected.

Single-Cell Multiomics: Combining transcriptomics with other 'omics' layers (e.g., proteomics, metabolomics) at the single-cell level can provide a highly detailed and integrated view of the cellular response to the compound. almaden.io This deep mechanistic insight is invaluable for identifying biomarkers of response and understanding potential toxicity. doi.orgacs.org

By leveraging these emerging methodologies, researchers can significantly accelerate the cycle of design, synthesis, and biological testing.

Design and Synthesis of Chemically Related Indazole Scaffolds for Specific Research Applications

The structure of this compound makes it an excellent starting point for the design and synthesis of a library of related indazole scaffolds. By systematically modifying different parts of the molecule, new compounds can be created for specific research applications, such as chemical probes to study biological pathways or lead compounds for drug discovery.

Potential modifications and applications include:

Modification of the Propanoic Acid Chain: The carboxylic acid can be converted into a variety of functional groups (esters, amides, etc.) to modulate solubility, cell permeability, and target engagement. Linking it to other molecules could create targeted drug conjugates or fluorescent probes.

Alteration of the Nitro Group Position: Moving the nitro group to other positions on the indazole ring (e.g., position 3, 5, or 7) would create a set of isomers. Comparing the biological activities of these isomers could reveal crucial structure-activity relationships.

Reduction of the Nitro Group: The nitro group is a versatile chemical handle that can be reduced to an amine. This amino-indazole scaffold can then be further functionalized, opening up a vast chemical space for creating new derivatives with potentially different biological targets. nih.gov

Bioisosteric Replacement: Replacing the nitro group or the carboxylic acid with bioisosteres (e.g., a tetrazole for the carboxylic acid) could improve metabolic stability or binding affinity to a biological target.

This strategic design and synthesis of new analogues will expand the utility of the indazole scaffold and could lead to the discovery of novel research tools and therapeutic candidates. frontiersin.org

Q & A

Basic: What synthetic strategies are recommended for preparing 3-(6-nitro-1H-indazol-1-yl)propanoic acid, and how can reaction yields be optimized?

Answer:

The synthesis typically involves coupling 6-nitro-1H-indazole with a propanoic acid derivative via nucleophilic substitution or metal-catalyzed cross-coupling. Key steps include:

- Nitro-group stability : Ensure reactions are performed under mild acidic/basic conditions to prevent nitro-group reduction (common in strong reducing environments).

- Protection-deprotection : Use tert-butyl or methyl esters for the carboxylic acid group to avoid side reactions during indazole functionalization .

- Catalytic optimization : Palladium or copper catalysts (e.g., CuI for Ullmann-type couplings) improve regioselectivity. Monitor reaction progress via HPLC or TLC to identify optimal stopping points .

Basic: How should researchers characterize the purity and structural identity of this compound?

Answer:

Combine multiple analytical techniques:

- NMR spectroscopy : - and -NMR confirm substituent positions and nitro-group presence (e.g., deshielded aromatic protons near the nitro group).

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ for CHNO expected at 234.0518).

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying nitro-group orientation and hydrogen-bonding networks .

Basic: What safety protocols are critical when handling this compound?

Answer:

While specific hazard data for this compound is limited, analogous nitro-indazoles require:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of nitro-containing dust/aerosols .

- Storage : Keep in airtight containers away from reducing agents (risk of exothermic decomposition) .

Advanced: How can conflicting crystallographic data (e.g., disordered solvent regions) be resolved during structural analysis?

Answer:

- SQUEEZE algorithm : Implemented in PLATON, this tool removes electron density contributions from disordered solvents, improving refinement parameters (e.g., R-factors) .

- Twinned data refinement : For crystals with twinning, use SHELXL’s TWIN/BASF commands to model overlapping lattices .

- Validation : Cross-check with spectroscopic data (e.g., NMR) to confirm the absence of solvent-induced structural distortions .

Advanced: What computational methods are suitable for predicting the reactivity or biological activity of this compound?

Answer:

- DFT calculations : Optimize geometry using Gaussian or ORCA to study nitro-group electronic effects on acidity (pKa) or redox potential.

- Docking studies : Use AutoDock Vina to model interactions with enzymes (e.g., nitroreductases) for activity predictions.

- MD simulations : GROMACS can simulate stability in aqueous environments, critical for bioavailability assessments.

Advanced: How can enantiomeric impurities be detected and quantified in chiral derivatives of this compound?

Answer:

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients; compare retention times with racemic standards.

- Circular dichroism (CD) : Confirm enantiopurity by analyzing Cotton effects near 300 nm (characteristic of nitro-aromatic systems).

- NMR chiral shift reagents : Eu(hfc) induces splitting of proton signals for diastereomeric differentiation.

Advanced: How do researchers address discrepancies between theoretical and experimental spectral data (e.g., unexpected NMR shifts)?

Answer:

- Solvent effects : Re-measure spectra in deuterated DMSO vs. CDCl; nitro groups exhibit solvent-dependent shielding .

- Tautomerism analysis : For indazole derivatives, assess possible tautomeric forms (e.g., 1H vs. 2H) via variable-temperature NMR .

- X-ray validation : Resolve structural ambiguities by correlating crystallographic bond lengths with DFT-predicted geometries .

Analytical Techniques Comparison Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.